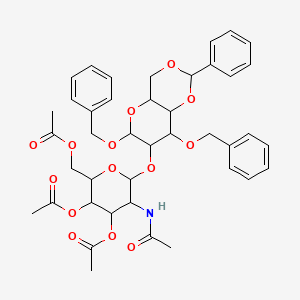
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl--D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using benzylidene and benzyl groups.
Glycosylation: The protected mannose is then glycosylated with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl chloride under the presence of a Lewis acid catalyst.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Hydrolysis: Removal of acetyl groups to yield the free hydroxyl form.
Oxidation: Introduction of carboxyl or aldehyde groups.
Substitution: Replacement of benzyl groups with other functional groups.
Scientific Research Applications
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of glycopeptides and glycoproteins, which are important in drug development.
Biochemistry: Studied for its role in cell signaling and recognition processes.
Industrial Applications: Used in the production of complex carbohydrates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose involves its interaction with specific enzymes and receptors in biological systems. The compound can mimic natural carbohydrates, allowing it to bind to carbohydrate-binding proteins and influence cellular processes such as cell adhesion, signaling, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl chloride
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl azide
Uniqueness
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose is unique due to its specific structural features, such as the presence of both benzyl and benzylidene protecting groups, which provide stability and specificity in its interactions. This makes it particularly useful in the synthesis of complex glycopeptides and glycoproteins.
Properties
Molecular Formula |
C41H47NO14 |
|---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H47NO14/c1-24(43)42-33-36(52-27(4)46)34(51-26(3)45)31(22-47-25(2)44)53-40(33)56-38-37(48-20-28-14-8-5-9-15-28)35-32(23-50-39(55-35)30-18-12-7-13-19-30)54-41(38)49-21-29-16-10-6-11-17-29/h5-19,31-41H,20-23H2,1-4H3,(H,42,43) |
InChI Key |
OCFLKKJTMHTQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















